molecular formula C17H20N4O2S B10947620 1,3-dimethyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10947620
M. Wt: 344.4 g/mol
InChI Key: ZPKDOWNOIFVHMI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is known for its unique structural features, which include a pyrazole ring, a sulfonamide group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Sulfonamide Group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonamide group.

    Attachment of the Pyrrole Moiety: The final step involves the coupling of the pyrazole-sulfonamide intermediate with a pyrrole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or suppression of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    1,3-DIMETHYL-N~4~-{1-[4-(1H-INDOL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE: This compound has an indole moiety instead of a pyrrole moiety, which can lead to differences in biological activity and chemical reactivity.

    1,3-DIMETHYL-N~4~-{1-[4-(1H-THIAZOL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE: This compound contains a thiazole moiety, which can impart different electronic and steric properties, affecting its interactions with molecular targets.

The uniqueness of 1,3-DIMETHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

1,3-dimethyl-N-[1-(4-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H20N4O2S/c1-13(19-24(22,23)17-12-20(3)18-14(17)2)15-6-8-16(9-7-15)21-10-4-5-11-21/h4-13,19H,1-3H3

InChI Key

ZPKDOWNOIFVHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CC=C3)C

Origin of Product

United States

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